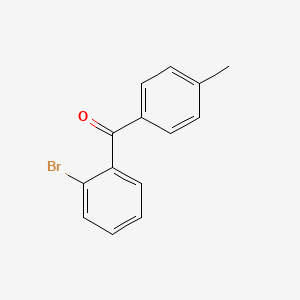

2-Bromo-4'-methylbenzophenone

Overview

Description

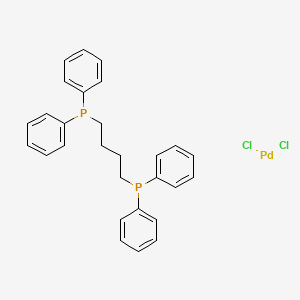

2-Bromo-4’-methylbenzophenone is an organic compound with a molecular weight of 275.14 . It is also known as BPM or benzophenone-5. This compound is widely used in scientific experiments, particularly in research related to photochemistry and photophysics.

Molecular Structure Analysis

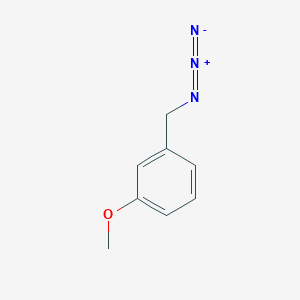

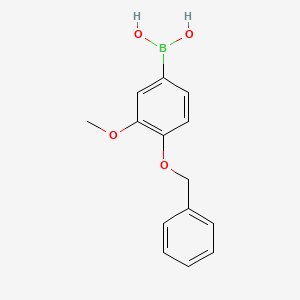

The molecular structure of 2-Bromo-4’-methylbenzophenone is represented by the linear formula C14H11BrO . The InChI code for this compound is 1S/C14H11BrO/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15/h2-9H,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving 2-Bromo-4’-methylbenzophenone are not detailed in the search results, it is known that benzophenones are well known for their phosphorescence, which has been studied at length at reduced temperature .Physical And Chemical Properties Analysis

2-Bromo-4’-methylbenzophenone has a molecular weight of 275.14 .Scientific Research Applications

Pharmaceutical Synthesis

2-Bromo-4’-methylbenzophenone is widely used in pharmaceutical synthesis . This compound plays a crucial role in the synthesis of various pharmaceuticals due to its versatile reactivity .

Preparation of Analgesics

One of the major applications of 2-Bromo-4’-methylbenzophenone is as a precursor in the preparation of analgesics . Analgesics are medicines that are used to relieve pain.

Preparation of Sedatives

2-Bromo-4’-methylbenzophenone is also used in the preparation of sedatives . Sedatives are substances that induce sedation by reducing irritability or excitement.

Agrochemical Synthesis

This compound is employed as an important intermediate for raw material in agrochemical synthesis . Agrochemicals include pesticides, fertilizers, and other chemical products used in agriculture.

Dyestuff Field

2-Bromo-4’-methylbenzophenone is also used as an intermediate in the dyestuff field . It helps in the production of various dyes used in industries.

Synthesis of 4-Methylmethcathinone

It is used as an intermediate for the synthesis of 4-methylmethcathinone . 4-Methylmethcathinone is a synthetic stimulant drug of the amphetamine and cathinone classes.

Safety and Hazards

Mechanism of Action

Target of Action

Benzophenones, in general, are known for their phosphorescence . They can form radicals in the presence of ultraviolet radiation, which gives rise to some interesting photochemistry .

Mode of Action

The mode of action of 2-Bromo-4’-methylbenzophenone involves the formation of radicals under ultraviolet radiation . This process is known as photoreduction . The compound can undergo reactions at the benzylic position, typically via an SN1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

Benzophenones and their derivatives have been studied for their antitumor activity . The antitumor mechanism was investigated through network pharmacology and molecular docking analyses, which identified key genes and tumor pathways .

Pharmacokinetics

The compound’s molecular weight is 27514 , which could influence its bioavailability and pharmacokinetic behavior.

Result of Action

Benzophenones are known to exhibit phosphorescence . This property can be used to study the phosphorescence at room temperature by isolating individual molecules .

Action Environment

The action of 2-Bromo-4’-methylbenzophenone can be influenced by environmental factors such as light exposure. For instance, the compound can form radicals in the presence of ultraviolet radiation . This suggests that light conditions can significantly influence the compound’s action, efficacy, and stability.

properties

IUPAC Name |

(2-bromophenyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNXIGKGMHOQCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450592 | |

| Record name | 2-BROMO-4'-METHYLBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67104-64-7 | |

| Record name | 2-BROMO-4'-METHYLBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-4-chlorofuro[3,2-c]pyridine](/img/structure/B1278664.png)

![7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B1278666.png)

![(2R)-2-[3,4-Bis(trimethylsilyloxy)phenyl]-N-trimethylsilyl-2-trimethylsilyloxyethanamine](/img/structure/B1278694.png)